molecular formula C22H19ClN4O4 B4019867 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate

Cat. No. B4019867
M. Wt: 438.9 g/mol
InChI Key: KDVPWISSJIJWPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves various chemical reactions. For example, quinoxaline can react with 3-methyl-1-phenylpyrazol-5-one at room temperature in the presence of triethylamine in DMSO solution. Heating the obtained product at 240-250°C leads to specific pyrazolone derivatives. This method showcases the reactivity and potential pathways for synthesizing complex pyrazole compounds (Azev et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied through various spectroscopic methods. The structural and spectroscopic evaluations reveal significant details about the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, demonstrating their versatile reactivity. For instance, an efficient one-pot three-component synthesis of bis(pyrazol-5-ol)s shows the compound's ability to engage in condensation reactions, highlighting its chemical properties and potential applications in synthetic chemistry (Zhou & Zhang, 2014).

Physical Properties Analysis

The crystal structure and physical properties of pyrazole derivatives have been extensively analyzed. The crystal packing, stabilized by hydrogen bonds, and the small energy gap between the frontier molecular orbitals, responsible for nonlinear optical activity, are notable physical properties that influence the compound's applications (Tamer et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as their reactivity towards various reagents and conditions, have been elucidated through synthetic experiments. The use of different catalysts and reaction conditions to synthesize bis(pyrazol-5-ol)s derivatives demonstrates the compounds' chemical versatility and potential for functionalization (Zhou & Zhang, 2014).

properties

IUPAC Name

[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-11-17(20(28)26-24-11)19(18-12(2)25-27-21(18)29)13-5-9-16(10-6-13)31-22(30)14-3-7-15(23)8-4-14/h3-10,19H,1-2H3,(H2,24,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVPWISSJIJWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate
Reactant of Route 2
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate
Reactant of Route 3
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4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate
Reactant of Route 4
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate
Reactant of Route 5
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate
Reactant of Route 6
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate

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